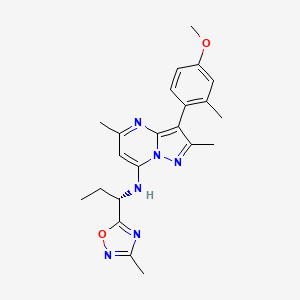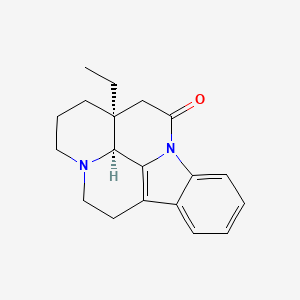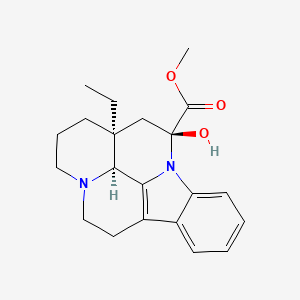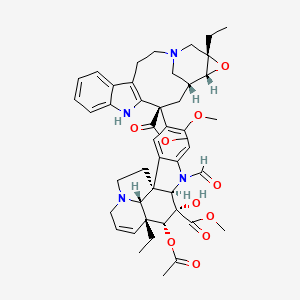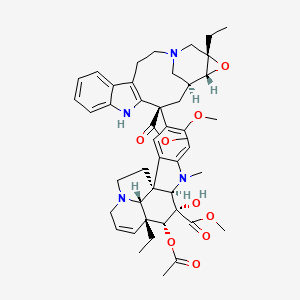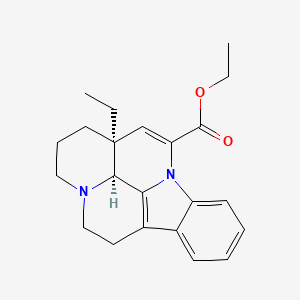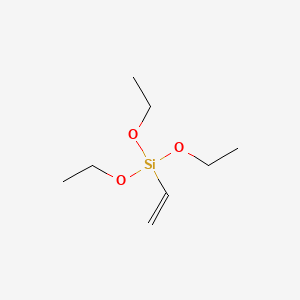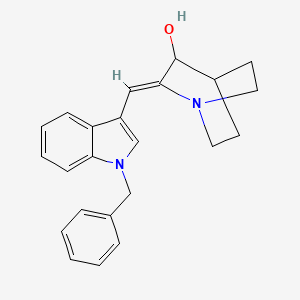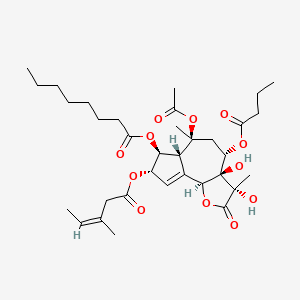
Thapsigargin
Descripción general
Descripción
Thapsigargin is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca 2+ ATPase (SERCA) and is classified as a guaianolide . It is extracted from a plant, Thapsia garganica , and is a potent cytotoxin that induces apoptosis by inhibiting the SERCA pump, which is necessary for cellular viability .
Synthesis Analysis
A concise, efficient, and scalable synthesis of thapsigargin and nortrilobolide from commercially available ®-(-)-carvone was developed . The synthetic route has evolved through several iterations to a final practical and scalable synthetic route capable of generating both unnatural and natural products based around the guaianolide skeleton .Chemical Reactions Analysis
Thapsigargin and related compounds are produced by Thapsia garganica L. (Apiaceae) and are thought to be a defense compound against herbivory . Both the chemical analysis and gene expression data show that T. garganica plants can induce the biosynthesis of this class of defense compounds at the site of an attack .Physical And Chemical Properties Analysis
Thapsigargin is a sesquiterpene lactone and is a phytochemical found in the roots and fruits of Mediterranean plants from Thapsia L. species . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Cancer Treatment
Thapsigargin is known for its potent antagonistic effect on the Sarco/Endoplasmic Reticulum Ca2±ATPase (SERCA) , which has been utilized in the treatment of solid tumors. A prodrug form of Thapsigargin has been designed to specifically target the blood vessels of cancer cells, leading to their death and subsequent tumor necrosis .
Calcium Signaling Studies
Due to its effect on SERCA, Thapsigargin serves as a crucial tool in studying Ca2±signaling pathways. It helps researchers understand the role of calcium ions in various cellular processes .
Structural Biology
Thapsigargin’s complex formation with SERCA has facilitated the crystallization and structure determination of calcium-free states through X-ray crystallography . This has been instrumental in understanding the molecular architecture of SERCA .
Anticancer Drug Synthesis
Recent advancements have focused on synthesizing less-toxic derivatives of Thapsigargin that are being developed as novel anticancer drugs. These efforts aim to harness Thapsigargin’s therapeutic potential while minimizing side effects .
Intracellular Calcium Homeostasis
Thapsigargin is used as a tool to investigate the importance of SERCA in maintaining intracellular calcium homeostasis, which is vital for cell survival and function .
Traditional Medicine to Modern Pharmacology
The journey of Thapsigargin from traditional medicine to modern pharmacology highlights its diverse applications and potential for therapeutic use .
Mecanismo De Acción
Target of Action
Thapsigargin primarily targets the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) . SERCA is a pump protein that is essential for cellular viability, and it plays a crucial role in intracellular calcium homeostasis . Thapsigargin also has a minor effect on the secretory pathway Ca2+/Mn2+ ATPase (SPCA) pump .
Mode of Action
Thapsigargin acts as a non-competitive inhibitor of SERCA . By inhibiting SERCA, thapsigargin blocks the ability of the cell to pump calcium into the sarcoplasmic and endoplasmic reticula . This leads to an increase in cytosolic (intracellular) calcium concentration . The increase in cytosolic calcium concentration can activate plasma membrane calcium channels, allowing an influx of calcium into the cytosol .
Biochemical Pathways
The inhibition of SERCA by thapsigargin leads to the depletion of calcium stores in the endoplasmic reticulum (ER), which triggers the unfolded protein response (UPR) . The UPR is a cellular stress response related to the ER. It is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the ER . Thapsigargin-induced ER stress can lead to cell death .
Pharmacokinetics
The pharmacokinetics of thapsigargin are still under investigation. A prodrug of thapsigargin, known as mipsagargin (g-202), has been developed for cancer treatment . Mipsagargin is designed to target the blood vessels of cancer cells, leading to tumor necrosis . The prodrug is activated by prostate-specific membrane antigen (PSMA)-mediated cleavage of an inert masking peptide .
Result of Action
The action of thapsigargin results in a variety of molecular and cellular effects. It can lead to cell death through apoptosis . Thapsigargin treatment and the resulting ER calcium depletion can inhibit autophagy independent of the UPR . Non-resolved ER stress can cumulatively lead to cell death .
Action Environment
The action, efficacy, and stability of thapsigargin can be influenced by various environmental factors. For instance, the lipophilic properties of the drug allow it to enter into the cellular membranes where it can interact with SERCA . Furthermore, the plant Thapsia garganica, from which thapsigargin is derived, has been used for centuries in traditional medicine in the Mediterranean region, indicating that the compound’s action may be influenced by the specific environmental conditions of this region .
Safety and Hazards
Direcciones Futuras
Thapsigargin has become a tool for investigation of the importance of SERCA in intracellular calcium homeostasis . Recent studies have shown promising results for its use against Covid-19 and other coronaviruses . There is ongoing research on the synthesis of less-toxic thapsigargin derivatives that are being developed as novel anticancer drugs .
Propiedades
IUPAC Name |
[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/b19-11-/t22-,26+,27-,28-,29-,32-,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFPJGBNCFXKPI-FSIHEZPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCC)([C@](C(=O)O3)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thapsigargin | |
CAS RN |
67526-95-8 | |
| Record name | (-)-Thapsigargin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67526-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thapsigargin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THAPSIGARGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96BQ26RZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






